molecular formula C8H5BrO2S2 B2355974 Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate CAS No. 2243521-35-7

Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B2355974
CAS No.: 2243521-35-7
M. Wt: 277.15
InChI Key: UWZRPSOQRMUSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their unique electronic properties and biological activities. This compound, in particular, is characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the thieno[3,2-b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,2-b]thiophene followed by esterification. One common method includes the bromination of thieno[3,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper(I) iodide).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted thieno[3,2-b]thiophenes.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized thiophenes and thieno[3,2-b]thiophenes, which are valuable in materials science and organic electronics .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of thieno[3,2-b]thiophene have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The bromine atom and ester group provide sites for further functionalization, allowing the design of molecules with enhanced biological properties .

Industry: In the industrial sector, this compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Comparison with Similar Compounds

Uniqueness: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is unique due to the presence of two thiophene rings fused together, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a versatile building block in organic synthesis .

Properties

IUPAC Name

methyl 3-bromothieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZRPSOQRMUSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.